
NMDA receptor antagonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor. These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 5 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to the NMDA receptor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production.
化学反应分析
Types of Reactions: NMDA receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
科学研究应用
NMDA receptor antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Helps in understanding the role of NMDA receptors in cellular processes.
Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
NMDA receptor antagonist 5 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The compound targets specific subunits of the NMDA receptor, modulating its activity and influencing downstream signaling pathways involved in synaptic plasticity and memory formation.
相似化合物的比较
NMDA receptor antagonist 5 is unique in its high affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: Known for its anesthetic and antidepressant properties.
Dextromethorphan: Commonly used as a cough suppressant.
Phencyclidine: A dissociative anesthetic with hallucinogenic effects.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has distinct pharmacological profiles and therapeutic applications, but this compound stands out for its potential in targeted neurological therapies.
属性
分子式 |
C19H16BrNO2 |
|---|---|
分子量 |
370.2 g/mol |
IUPAC 名称 |
(1R,9S,11R)-11-(4-bromophenyl)-10-oxa-15-azatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6-trien-14-one |
InChI |
InChI=1S/C19H16BrNO2/c20-14-7-5-13(6-8-14)19-10-9-17(22)21(19)18-15-4-2-1-3-12(15)11-16(18)23-19/h1-8,16,18H,9-11H2/t16-,18+,19+/m0/s1 |
InChI 键 |
DXMFBOLVVHCUHN-QXAKKESOSA-N |
手性 SMILES |
C1C[C@]2(N(C1=O)[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br |
规范 SMILES |
C1CC2(N(C1=O)C3C(O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


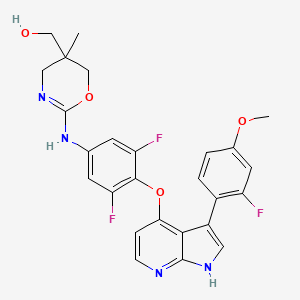
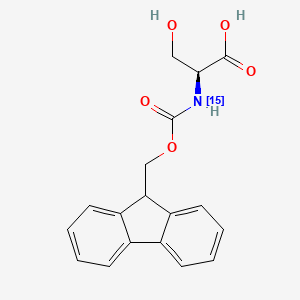
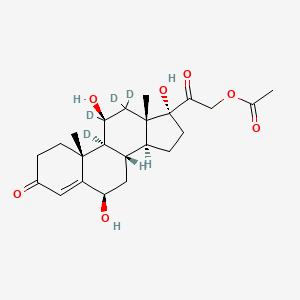
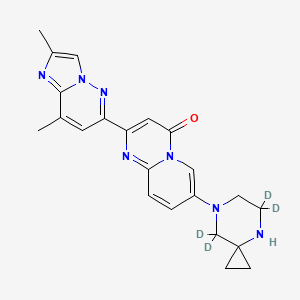
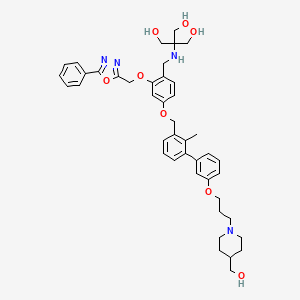
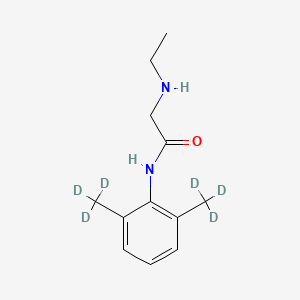
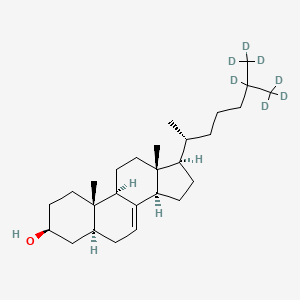
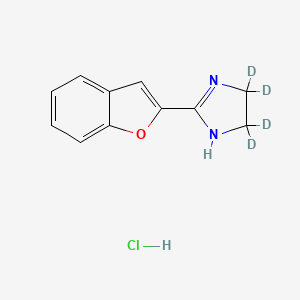


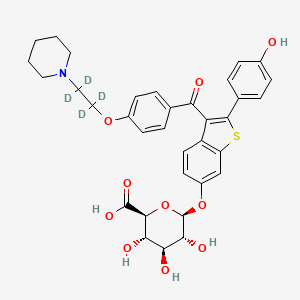


![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
